Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride is a complex organic compound with the molecular formula C29H29Cl2F3N4O2S and a molecular weight of 625.5324 . This compound is known for its unique chemical structure, which includes a piperazine ring, a phenyl group, and a quinoline moiety with a trifluoromethylthio substituent.
Vorbereitungsmethoden
The synthesis of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of Piperazineethanol: This step involves the reaction of piperazine with ethanol under controlled conditions to form piperazineethanol.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction using a suitable phenylating agent.
Formation of the Quinoline Moiety: The quinoline moiety is synthesized separately and then attached to the piperazineethanol derivative through a condensation reaction.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced using a trifluoromethylthiolating agent under specific reaction conditions.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with anthranilic acid and then converting it to its dihydrochloride salt form.
Analyse Chemischer Reaktionen
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Condensation: Condensation reactions can occur, especially involving the quinoline moiety, leading to the formation of larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Piperazineethanol, 4-phenyl-, o-(7-trifluoromethylthio-4-quinolyl)anthranilate, dihydrochloride can be compared with other similar compounds, such as:
Piperazineethanol, 4-phenyl-, N-(7-trifluoromethoxy-4-quinolyl)anthranilate, dihydrochloride: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
Piperazineethanol, 4-(3-(trifluoromethylthio)phenyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride: This compound has a different substitution pattern on the phenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
55300-23-7 |
---|---|
Molekularformel |
C29H29Cl2F3N4O2S |
Molekulargewicht |
625.5 g/mol |
IUPAC-Name |
2-(4-phenylpiperazin-1-yl)ethyl 2-[[7-(trifluoromethylsulfanyl)quinolin-4-yl]amino]benzoate;dihydrochloride |
InChI |
InChI=1S/C29H27F3N4O2S.2ClH/c30-29(31,32)39-22-10-11-23-26(12-13-33-27(23)20-22)34-25-9-5-4-8-24(25)28(37)38-19-18-35-14-16-36(17-15-35)21-6-2-1-3-7-21;;/h1-13,20H,14-19H2,(H,33,34);2*1H |
InChI-Schlüssel |
GWPWZOBQUUMSNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)SC(F)(F)F)C5=CC=CC=C5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.